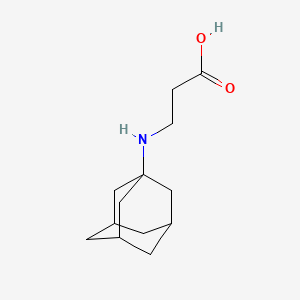

3-(Adamantan-1-ylamino)propanoic acid

Description

3-(Adamantan-1-ylamino)propanoic acid is an adamantane-derived compound characterized by a propanoic acid backbone substituted with an adamantylamino group at the third carbon. Adamantane, a diamondoid hydrocarbon, is known for its rigid, cage-like structure, which enhances thermal stability and lipophilicity in derivatives. Structural analogs often modify the substituents on the adamantane core or the carboxylic acid chain to tune physicochemical properties and biological activity .

Properties

Molecular Formula |

C13H21NO2 |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

3-(1-adamantylamino)propanoic acid |

InChI |

InChI=1S/C13H21NO2/c15-12(16)1-2-14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,1-8H2,(H,15,16) |

InChI Key |

PSURZQXUODKQOD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with 3-Chloropropionic Acid

Reaction Scheme :

1-Adamantanamine + 3-Chloropropionic Acid → 3-(Adamantan-1-ylamino)propanoic Acid + HCl

Procedure :

- Combine 1-adamantanamine (1.0 equiv) and 3-chloropropionic acid (1.2 equiv) in anhydrous dimethylformamide (DMF).

- Add potassium carbonate (2.5 equiv) as a base and heat at 80–90°C for 12–16 hours under nitrogen.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Key Data :

- Yield: 68–72%

- Purity: >95% (HPLC)

- Characterization:

Advantages :

- Utilizes readily available starting materials.

- Scalable for industrial production.

Limitations :

- Requires prolonged reaction times.

- DMF poses environmental and safety concerns.

Ring-Opening of β-Propiolactone

Reaction Scheme :

1-Adamantanamine + β-Propiolactone → this compound

Procedure :

- Dissolve 1-adamantanamine (1.0 equiv) in tetrahydrofuran (THF) at 0°C.

- Add β-propiolactone (1.1 equiv) dropwise, followed by triethylamine (1.5 equiv).

- Stir at room temperature for 6 hours, concentrate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Key Data :

Advantages :

- High atom economy.

- Exothermic reaction enables energy-efficient synthesis.

Limitations :

- β-Propiolactone is moisture-sensitive.

- Requires strict temperature control.

Catalytic Amidation with Propionic Acid

Reaction Scheme :

1-Adamantanamine + Propionic Acid → this compound

Procedure :

- Mix 1-adamantanamine (1.0 equiv) and propionic acid (1.5 equiv) in toluene.

- Add HATU (1.2 equiv) and DIPEA (3.0 equiv) as coupling agents.

- Reflux for 8 hours, filter, and concentrate.

Key Data :

Advantages :

- Avoids halogenated intermediates.

- Compatible with acid-sensitive substrates.

Limitations :

- Moderate yields due to competitive side reactions.

- High reagent costs.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | β-Propiolactone Ring-Opening | Catalytic Amidation |

|---|---|---|---|

| Yield (%) | 68–72 | 85–89 | 55–60 |

| Reaction Time (h) | 12–16 | 6 | 8 |

| Purity (%) | >95 | 97–99 | 90–92 |

| Scalability | Industrial | Pilot-scale | Lab-scale |

| Cost | Low | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantylamino)-propionsaeure can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The adamantyl group can undergo substitution reactions, often facilitated by halogenation followed by nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantanone derivatives, while reduction can produce adamantylamines.

Scientific Research Applications

3-(1-Adamantylamino)-propionsaeure has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-Adamantylamino)-propionsaeure exerts its effects is often related to its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The adamantyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(adamantan-1-ylamino)propanoic acid and related adamantane derivatives:

Structural and Functional Differences

- Amine vs. Amide Linkage: The parent compound features a direct amine linkage (-NH-), while analogs like 3-[(1-adamantylcarbonyl)amino]propanoic acid and 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid incorporate amide (-CONH-) groups. Amide derivatives generally exhibit higher metabolic stability and altered solubility profiles due to hydrogen-bonding capacity .

- Synthetic Accessibility: Amide derivatives (e.g., 3-(adamantan-1-ylformamido)propanoic acid) are often synthesized via coupling reactions between adamantane carbonyl chlorides and amino acids, whereas the parent amine may require reductive amination or nitrile reduction pathways .

Research Findings and Limitations

- Synthesis Challenges: Derivatives like 1-(3-isoselenocyanatopropyl)adamantane require multi-step syntheses involving intermediates such as 3-(adamantan-1-yl)propan-1-amine, highlighting the complexity of modifying adamantane backbones .

- Characterization Data: Structural confirmation of analogs relies heavily on NMR (¹H, ¹³C) and mass spectrometry, as seen in studies of 3-[(1-adamantylcarbonyl)amino]propanoic acid .

- Knowledge Gaps: No direct comparative studies on the pharmacological efficacy or toxicity of these compounds were identified in the evidence. Further research is needed to correlate structural variations with functional outcomes.

Q & A

Q. Advanced

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination. Adamantane derivatives often exhibit lipophilicity, requiring solubility optimization via DMSO/water mixtures .

- Structural analogs : Synthesize derivatives with modified carboxylic acid groups (e.g., esters or amides) to study structure-activity relationships (SAR) .

- Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .

How to resolve discrepancies between computational modeling and experimental structural data?

Q. Advanced

- Density Functional Theory (DFT) : Compare optimized geometries (e.g., bond lengths, angles) with X-ray crystallographic data to identify conformational mismatches .

- Molecular dynamics simulations : Assess flexibility of the adamantane-propanamide linkage in solvated environments to explain dynamic behavior not captured in static models .

- Validation : Cross-reference spectroscopic data (e.g., NOESY for spatial proximity) to reconcile theoretical and experimental findings .

What methodologies assess the metabolic stability of this compound in vivo?

Q. Advanced

- LC-MS/MS metabolic profiling : Administer the compound to model organisms (e.g., mice) and analyze urine/blood for phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites .

- Microsomal assays : Incubate with liver microsomes (human/rodent) to quantify half-life (t1/2) and intrinsic clearance using NADPH cofactors .

- Isotope labeling : Track metabolic pathways via ¹³C-labeled adamantane or propanoic acid moieties .

What safety protocols are essential for handling this compound in the lab?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers .

How can SAR studies improve the pharmacological profile of adamantane-propanamide derivatives?

Q. Advanced

- Bioisosteric replacement : Substitute carboxylic acid with tetrazoles or sulfonamides to enhance bioavailability .

- Adamantane modifications : Introduce halogen substituents (e.g., fluorine) to modulate lipophilicity and blood-brain barrier penetration .

- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with target enzymes) .

How to address solubility challenges in biological assays?

Q. Advanced

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- pH adjustment : Prepare sodium salts of the carboxylic acid for buffer compatibility (pH 7.4) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve delivery .

When should X-ray crystallography vs. NMR be prioritized for conformational analysis?

Q. Advanced

- X-ray crystallography : Preferred for rigid adamantane structures to resolve crystal packing effects and absolute configuration .

- NMR spectroscopy : Ideal for studying dynamic behavior in solution (e.g., rotameric equilibria of the propanamide chain) .

- Complementary use : Combine both to validate solid-state vs. solution-phase conformations .

What purity benchmarks are required for pharmacological studies?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.